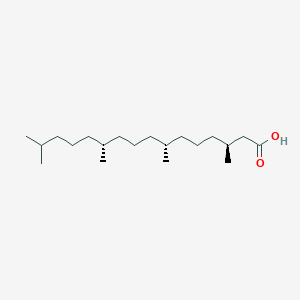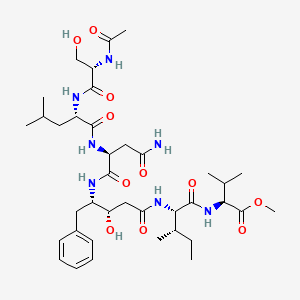
Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a sulfonyl hydrazide, and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of aromatic amines with carbon disulfide (CS₂) in the presence of ammonium hydroxide (NH₄OH) and chloroacetic acid. This reaction forms the thiadiazole ring, which is then further functionalized to introduce the sulfonyl hydrazide and methoxyphenyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield, purity, and selectivity, would apply. Techniques like multicomponent reactions, click chemistry, and green chemistry approaches could be employed to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
科学研究应用
Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential anti-HIV activity.
Biological Research: The compound’s ability to interact with various biological targets, such as enzymes and receptors, makes it useful for studying biochemical pathways and mechanisms of action.
Industrial Applications: The compound’s unique chemical structure allows it to be used as a building block for synthesizing other complex molecules, which can have applications in materials science and chemical engineering.
作用机制
The mechanism of action of butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide involves its interaction with specific molecular targets. For example, in the context of its anti-HIV activity, the compound binds to the active site of HIV-1 integrase, an enzyme essential for viral replication. The thiadiazole ring and keto oxygen atom chelate the magnesium ion (Mg²⁺) in the active site, inhibiting the enzyme’s function and preventing the integration of viral DNA into the host genome .
相似化合物的比较
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities, including anti-HIV properties.
Thiazolidine Derivatives: These compounds also contain sulfur and nitrogen atoms in a five-membered ring and exhibit diverse biological activities.
Uniqueness
Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl sulfonyl hydrazide moiety distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold for drug development .
属性
CAS 编号 |
124841-04-9 |
|---|---|
分子式 |
C13H15N5O5S2 |
分子量 |
385.4 g/mol |
IUPAC 名称 |
4-[2-(4-methoxyphenyl)sulfonylhydrazinyl]-4-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H15N5O5S2/c1-23-9-2-4-10(5-3-9)25(21,22)18-16-12(20)7-6-11(19)15-13-17-14-8-24-13/h2-5,8,18H,6-7H2,1H3,(H,16,20)(H,15,17,19) |
InChI 键 |
WNVFRTRLIPOVMY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCC(=O)NC2=NN=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)

![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)






